

# 5-Amino-2,4-dichloropyrimidine molecular structure and weight

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## Compound of Interest

Compound Name: 5-Amino-2,4-dichloropyrimidine

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An In-depth Technical Guide to **5-Amino-2,4-dichloropyrimidine**: Structure, Properties, and Applications in Medicinal Chemistry

## Authored by a Senior Application Scientist

### Abstract

**5-Amino-2,4-dichloropyrimidine** is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique structural features—a pyrimidine core substituted with two reactive chlorine atoms and an amino group—render it a highly sought-after intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of **5-Amino-2,4-dichloropyrimidine**, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. The document further outlines detailed experimental protocols for its handling and derivatization, underpinned by a foundation of scientific integrity and practical, field-proven insights.

## Molecular Structure and Physicochemical Properties

The foundational attributes of **5-Amino-2,4-dichloropyrimidine** dictate its reactivity and utility as a synthetic precursor. Understanding these core characteristics is paramount for its effective application in research and development.

## Molecular Structure and Weight

The structural arrangement of **5-Amino-2,4-dichloropyrimidine** is fundamental to its chemical behavior. The molecule consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with an amino group (-NH<sub>2</sub>) at the 5-position and two chlorine atoms (-Cl) at the 2- and 4-positions.

The presence of the electron-withdrawing chlorine atoms significantly influences the electron density of the pyrimidine ring, making the chlorine atoms susceptible to nucleophilic substitution reactions. The amino group, conversely, is an electron-donating group that can modulate the reactivity of the ring and serve as a handle for further functionalization.

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Table 1: Core Molecular Properties of **5-Amino-2,4-dichloropyrimidine**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub>	
Molecular Weight	163.99 g/mol	
CAS Number	5199-38-2	
Appearance	Off-white to light yellow crystalline powder	
Melting Point	153-157 °C	
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane.	

## Spectroscopic Data Interpretation

Characterization of **5-Amino-2,4-dichloropyrimidine** is routinely achieved through standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR spectroscopy will typically show a singlet for the C6-H proton and a broad singlet for the  $-\text{NH}_2$  protons. The chemical shift of these protons provides insight into the electronic environment of the pyrimidine ring.
- Infrared (IR) Spectroscopy:
  - The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically around  $3300\text{-}3500\text{ cm}^{-1}$ ) and C-Cl stretching vibrations.
- Mass Spectrometry (MS):
  - Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion peak corresponding to 163.99. The isotopic pattern of the chlorine atoms ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) will be evident in the mass spectrum.

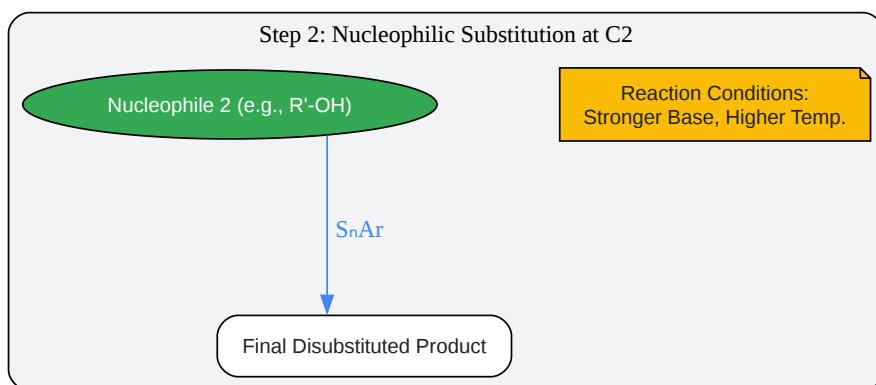
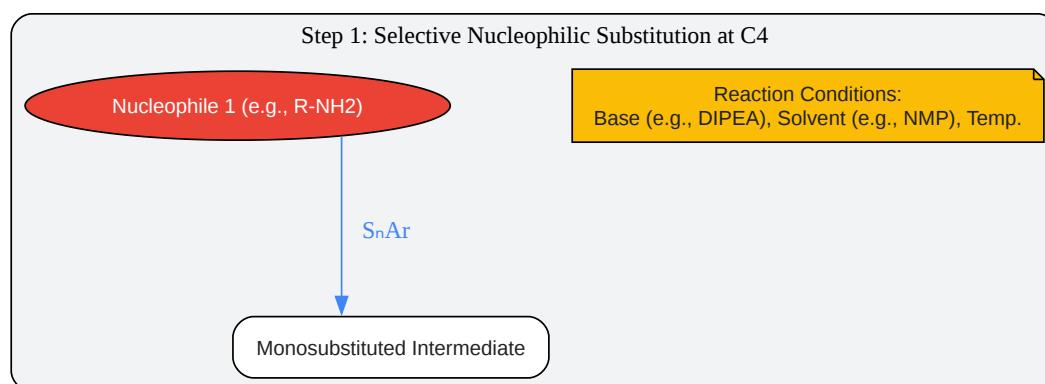
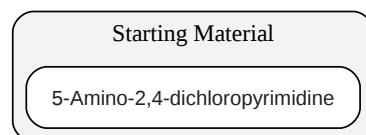
## Synthesis and Reactivity

The synthetic utility of **5-Amino-2,4-dichloropyrimidine** lies in the differential reactivity of its substituent groups. The chlorine atoms are excellent leaving groups, making them prime sites for nucleophilic aromatic substitution ( $\text{S}_{\text{n}}\text{Ar}$ ) reactions. This allows for the sequential and regioselective introduction of various functionalities.

## Typical Reaction Pathway: Nucleophilic Substitution

The most common and powerful application of **5-Amino-2,4-dichloropyrimidine** is in  $\text{S}_{\text{n}}\text{Ar}$  reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position. This differential reactivity can be exploited to achieve selective monosubstitution or disubstitution by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

A typical workflow for the derivatization of **5-Amino-2,4-dichloropyrimidine** is illustrated below. This process is fundamental to the synthesis of libraries of compounds for drug screening.



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Caption: Sequential S<sub>n</sub>Ar reaction workflow for **5-Amino-2,4-dichloropyrimidine**.

# Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. **5-Amino-2,4-dichloropyrimidine** serves as a key starting material for the synthesis of a variety of therapeutic agents, most notably kinase inhibitors.

## Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general structure of many ATP-competitive kinase inhibitors involves a heterocyclic core that mimics the adenine region of ATP, with side chains that occupy adjacent hydrophobic pockets in the kinase active site. **5-Amino-2,4-dichloropyrimidine** is an ideal scaffold for this purpose, with the pyrimidine core acting as the hinge-binding element and the substituted positions providing vectors for the side chains.

## Other Therapeutic Areas

Beyond oncology, derivatives of **5-Amino-2,4-dichloropyrimidine** have shown promise in other therapeutic areas, including:

- Antiviral agents: The pyrimidine nucleus is a component of nucleoside analogues used in antiviral therapies.
- Central Nervous System (CNS) agents: Modification of the pyrimidine scaffold has led to the discovery of compounds with activity against various CNS targets.
- Anti-inflammatory agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.

## Experimental Protocols

The following protocols are provided as a guide for the handling and use of **5-Amino-2,4-dichloropyrimidine** in a research setting. Adherence to standard laboratory safety procedures is mandatory.

## General Handling and Storage

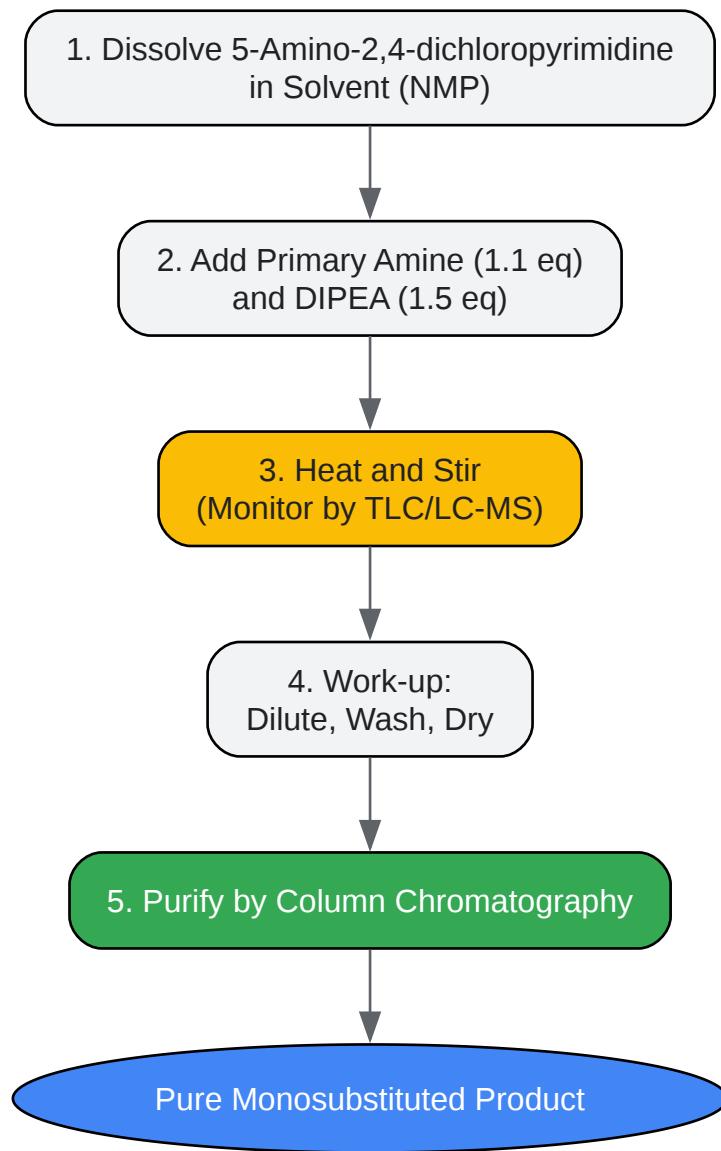
- Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood.
- Storage: Store **5-Amino-2,4-dichloropyrimidine** in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

## Protocol for a Typical Monosubstitution Reaction

This protocol describes a general procedure for the selective reaction of a primary amine with the C4 position of **5-Amino-2,4-dichloropyrimidine**.

- Reagent Preparation:
  - In a clean, dry round-bottom flask, dissolve **5-Amino-2,4-dichloropyrimidine** (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol.
  - Add the desired primary amine (1.1 eq) to the solution.
  - Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.
- Reaction Execution:
  - Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
  - Wash the organic layer with water and brine to remove the solvent and excess base.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired monosubstituted product.



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Caption: Step-by-step workflow for a typical monosubstitution reaction.

## Conclusion

**5-Amino-2,4-dichloropyrimidine** is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the synthesis of diverse molecular architectures. Its predictable reactivity, coupled with the biological significance of the pyrimidine scaffold, ensures its

continued importance in the quest for novel therapeutics. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for any researcher or drug development professional working in this dynamic field.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79039, **5-Amino-2,4-dichloropyrimidine**.
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